

Crystal Structure Analysis of Pyrazine-2,5-dicarboxylic Acid Dihydrate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Pyrazine-2,5-dicarboxylic acid

Cat. No.: B093053

[Get Quote](#)

This guide provides a comprehensive technical overview of the crystal structure analysis of **pyrazine-2,5-dicarboxylic acid** dihydrate ($C_6H_4N_2O_4 \cdot 2H_2O$), a compound of interest for researchers, scientists, and drug development professionals due to its role as a versatile building block in the construction of coordination polymers and metal-organic frameworks.

Crystallographic Data

The crystal structure of **pyrazine-2,5-dicarboxylic acid** dihydrate has been determined by single-crystal X-ray diffraction. Two distinct crystallographic datasets have been reported, and their key parameters are summarized below for comparative analysis.

Table 1: Crystallographic Data for **Pyrazine-2,5-dicarboxylic Acid** Dihydrate

Parameter	Ptasiewicz-Bak & Leciejewicz (1998)[1][2][3]	Tang et al. (2018)[4]
Crystal System	Triclinic	Triclinic
Space Group	P1	P-1
Unit Cell Dimensions		
a (Å)	5.255(1)	6.9599
b (Å)	6.907(1)	7.1381
c (Å)	6.951(1)	9.3226
Unit Cell Angles		
α (°)	119.1(3)	92.721
β (°)	100.81(3)	105.178
γ (°)	99.06(3)	110.866
Volume (Å³)	Not Reported	Not Reported
Z	1	2

Molecular and Crystal Structure

The crystal structure of **pyrazine-2,5-dicarboxylic acid** dihydrate is characterized by molecular layers. These layers are composed of **pyrazine-2,5-dicarboxylic acid** molecules and water molecules, which are held together by an extensive network of hydrogen bonds.[1][2][3] The interlayer spacing is approximately 3.2 Å, suggesting that van der Waals forces are the primary interactions between the layers.[1][2][3]

The **pyrazine-2,5-dicarboxylic acid** molecule itself is planar. The arrangement of molecules and the hydrogen bonding network are crucial in determining the overall packing and stability of the crystal.

Experimental Protocols

The determination of the crystal structure of **pyrazine-2,5-dicarboxylic acid** dihydrate involves two main stages: synthesis and crystallization, followed by single-crystal X-ray diffraction analysis.

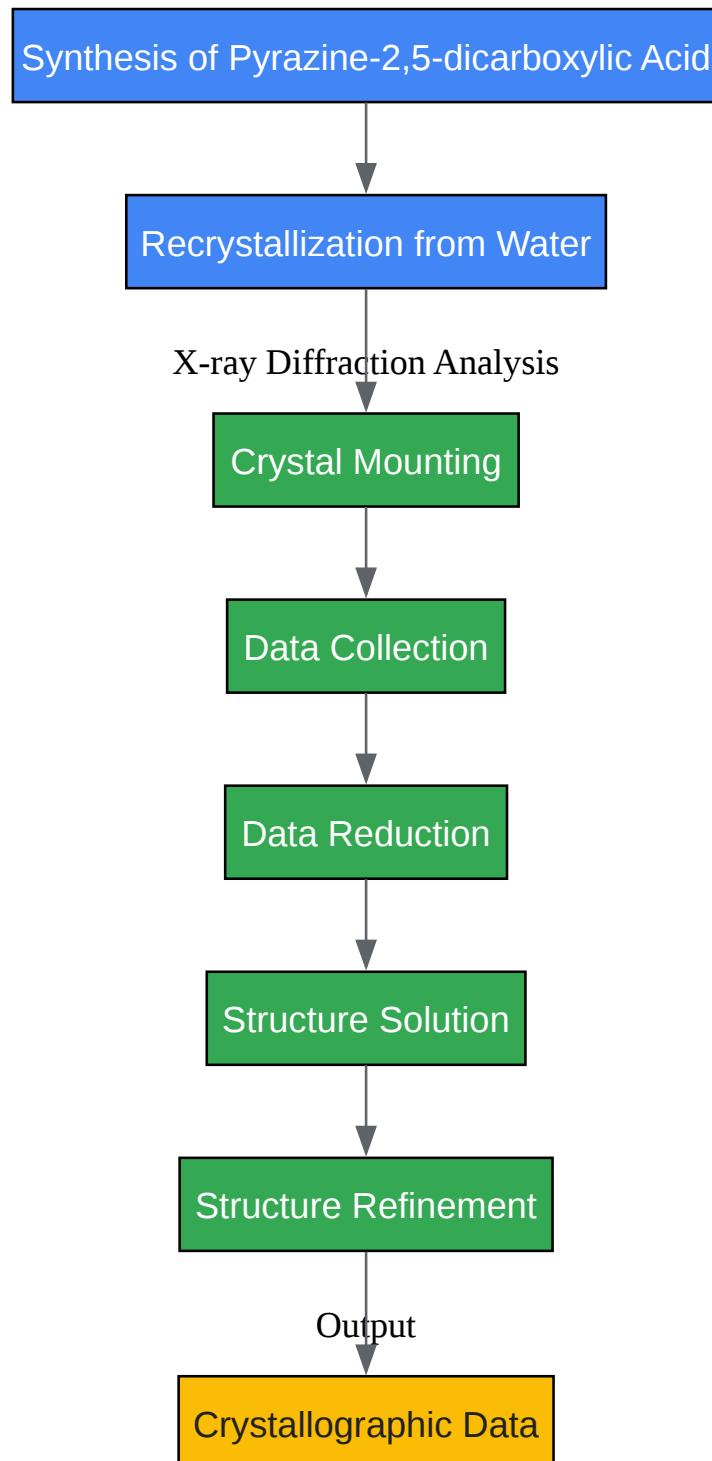
Synthesis and Crystallization

The synthesis of **pyrazine-2,5-dicarboxylic acid** can be achieved through the oxidation of 2,5-dimethylpyrazine.^[5] A general procedure for obtaining single crystals of compounds like **pyrazine-2,5-dicarboxylic acid** dihydrate suitable for X-ray diffraction often involves the following steps:

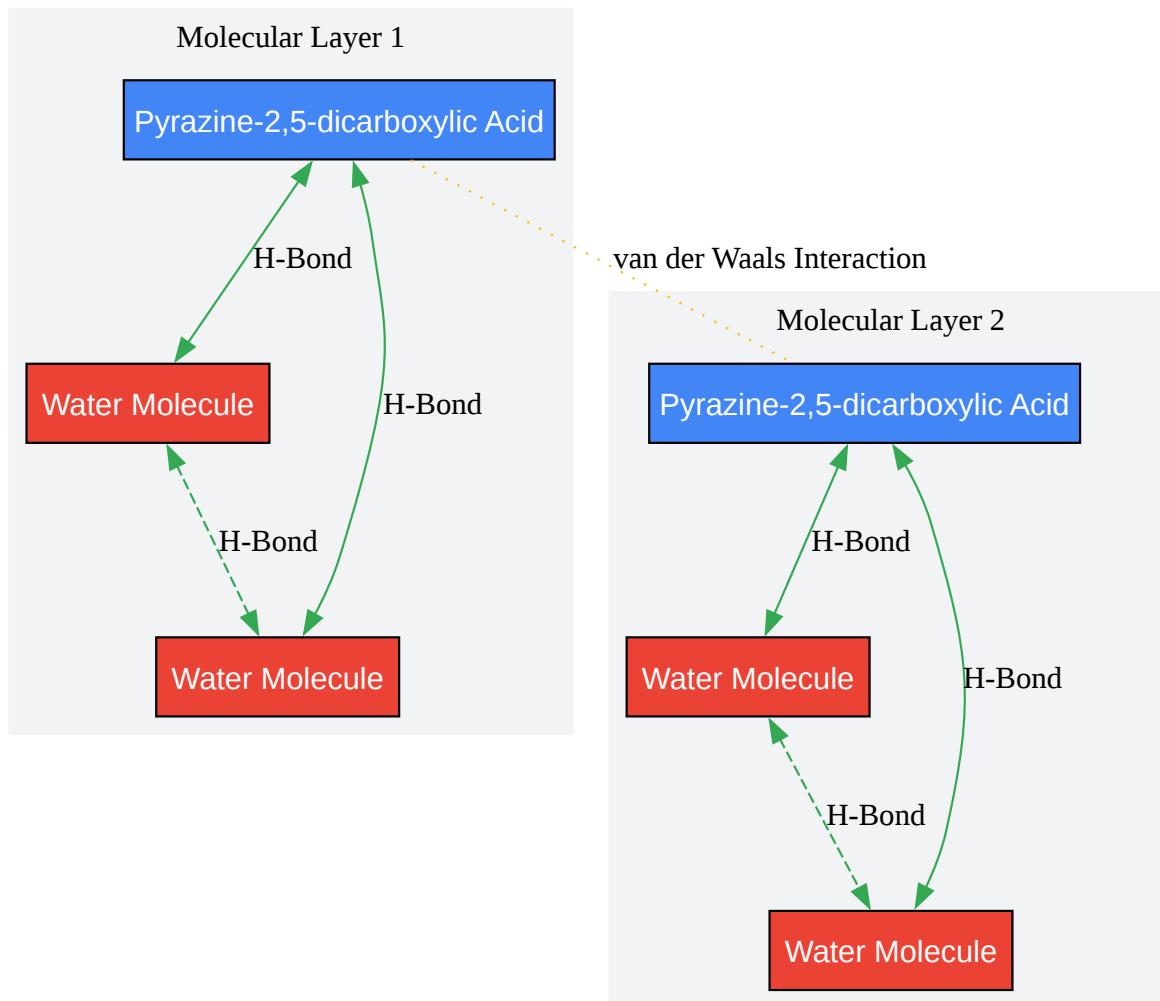
- Preparation of the Anhydrous Acid: **Pyrazine-2,5-dicarboxylic acid** is prepared, for example, by the oxidation of 2,5-dimethylpyrazine with selenium dioxide.^[5]
- Recrystallization: The crude product is then recrystallized to obtain high-purity crystals. For the dihydrate form, this would typically involve dissolving the anhydrous acid in hot water and allowing it to cool slowly. The controlled cooling process facilitates the growth of well-defined single crystals as the solubility of the compound decreases.

Single-Crystal X-ray Diffraction

The following protocol outlines the typical workflow for the collection and analysis of X-ray diffraction data from a single crystal.


- Crystal Mounting: A suitable single crystal of **pyrazine-2,5-dicarboxylic acid** dihydrate is selected under a microscope and mounted on a goniometer head.
- Data Collection: The mounted crystal is placed on a single-crystal X-ray diffractometer. The crystal is irradiated with a monochromatic X-ray beam (e.g., Mo K α or Cu K α radiation) while being rotated. A detector records the diffraction pattern, which consists of the intensities and positions of the diffracted X-ray beams over a wide range of crystal orientations.^[6]
- Data Reduction: The raw diffraction data are processed to correct for experimental factors such as background noise, Lorentz factor, and polarization effects. This step results in a set of unique reflection intensities.^[6]

- **Structure Solution:** The processed data are used to determine the positions of the atoms within the crystal's unit cell. This is typically achieved using direct methods or Patterson methods implemented in crystallographic software.[6]
- **Structure Refinement:** The initial atomic model is refined against the experimental diffraction data using least-squares methods. This iterative process adjusts atomic positions, and thermal parameters to achieve the best possible fit between the calculated and observed diffraction patterns.[6]


Visualizations

The following diagrams illustrate the experimental workflow for crystal structure determination and the hydrogen bonding network within the crystal structure of **pyrazine-2,5-dicarboxylic acid dihydrate**.

Synthesis & Crystallization

[Click to download full resolution via product page](#)

Experimental workflow for crystal structure determination.

[Click to download full resolution via product page](#)

Inter- and intra-layer interactions in the crystal structure.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. 2,5-Pyrazinedicarboxylic acid dihydrate | C6H8N2O6 | CID 2724947 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. The crystal structures of three pyrazine-2,5-dicarboxamides: three-dimensional supramolecular structures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Crystal Structure Analysis of Pyrazine-2,5-dicarboxylic Acid Dihydrate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b093053#crystal-structure-analysis-of-pyrazine-2-5-dicarboxylic-acid-dihydrate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

